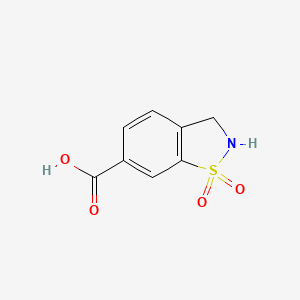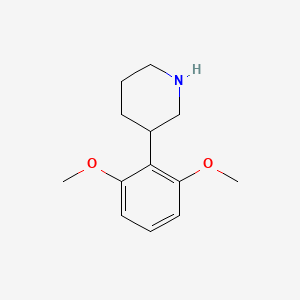
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H7NO4S It is a derivative of benzothiazole, characterized by the presence of a carboxylic acid group at the 6th position and a 1,1-dioxo group on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include hydroxyl derivatives or amines.
Substitution: Ester and amide derivatives are common products from substitution reactions.
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the carboxylic acid group.
Benzothiazole-6-carboxylic acid: Lacks the dioxo group.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is unique due to the presence of both the dioxo and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11) |
InChI Key |
WNQCHEUDBOLONF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)



![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)


![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
